4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde is an organic compound with the molecular formula C15H20N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with piperazine under specific conditions. One common method includes the use of a catalyst such as nickel to facilitate the hydrogenation of naphthalene to 1,2,3,4-tetrahydronaphthalene . This intermediate is then reacted with piperazine and subsequently oxidized to form the carbaldehyde group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve efficient conversion to the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as sigma-2 receptors. These interactions can lead to various cellular responses, including the induction of cell death in cancer cells through mitochondrial superoxide production and caspase activation . The compound’s ability to bind to these receptors and modulate their activity is crucial for its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperazine: Known for its high affinity for sigma-2 receptors and potential use in cancer therapy.
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: Studied for their activity at 5-HT7 receptors and potential therapeutic applications.
Uniqueness
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde is unique due to its specific structural features that allow it to interact with a variety of biological targets.
Properties
CAS No. |
921230-32-2 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C15H20N2O/c18-12-16-8-10-17(11-9-16)15-7-3-5-13-4-1-2-6-14(13)15/h1-2,4,6,12,15H,3,5,7-11H2 |
InChI Key |
KBCLDLDYDPHCIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3CCN(CC3)C=O |
Origin of Product |
United States |
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